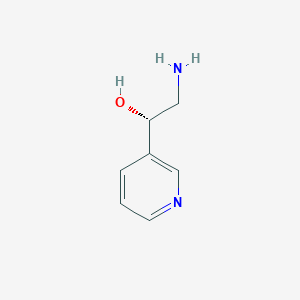

(S)-2-amino-1-(pyridin-3-yl)ethanol

CAS No.:

Cat. No.: VC14437179

Molecular Formula: C7H10N2O

Molecular Weight: 138.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10N2O |

|---|---|

| Molecular Weight | 138.17 g/mol |

| IUPAC Name | (1S)-2-amino-1-pyridin-3-ylethanol |

| Standard InChI | InChI=1S/C7H10N2O/c8-4-7(10)6-2-1-3-9-5-6/h1-3,5,7,10H,4,8H2/t7-/m1/s1 |

| Standard InChI Key | BTKNUYMZBBWHIM-SSDOTTSWSA-N |

| Isomeric SMILES | C1=CC(=CN=C1)[C@@H](CN)O |

| Canonical SMILES | C1=CC(=CN=C1)C(CN)O |

Introduction

Structural and Molecular Characteristics

Chemical Identity

(S)-2-Amino-1-(pyridin-3-yl)ethanol belongs to the class of amino alcohols, featuring both an amino (-NH₂) and hydroxyl (-OH) group on adjacent carbon atoms. The pyridine ring at the 3-position introduces aromaticity and electron-withdrawing effects, influencing the compound’s reactivity. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 92990-44-8 | |

| IUPAC Name | (1S)-2-amino-1-pyridin-3-ylethanol | |

| Molecular Formula | C₇H₁₀N₂O | |

| Molecular Weight | 138.17 g/mol | |

| InChI Key | BTKNUYMZBBWHIM-SSDOTTSWSA-N |

The (S)-enantiomer is distinguished by its specific spatial arrangement, critical for interactions in chiral environments such as enzyme active sites.

Stereochemical and Electronic Features

The compound’s chirality arises from the stereogenic center at the C1 position of the ethanolamine chain. Density functional theory (DFT) calculations suggest that the pyridine ring’s electron-withdrawing nature polarizes the adjacent hydroxyl and amino groups, enhancing nucleophilicity at the amino site. This electronic configuration facilitates participation in hydrogen bonding and coordination chemistry, as evidenced by its use in catalyst design.

Synthesis and Optimization

Synthetic Routes

| Step | Reagents/Conditions | Yield | Key Considerations |

|---|---|---|---|

| 1 | Triethylamine, 20°C, N₂ atm | N/A | Controls side reactions |

| 2 | 10% Pd/C, H₂, MeOH, 12 h | High | Ensures stereoselectivity |

Alternative approaches employ asymmetric reductive amination or enzymatic resolution to achieve enantiomeric excess >99%.

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability. Continuous-flow reactors with immobilized chiral catalysts (e.g., Rhodium-BINAP complexes) have been adopted to enhance throughput while maintaining purity. Solvent selection (e.g., ethanol/water mixtures) and temperature gradients (25–50°C) are optimized to suppress racemization.

Chemical Reactivity and Functionalization

Reaction Pathways

The compound participates in diverse transformations:

-

Amino Group Reactions: Alkylation with alkyl halides (e.g., CH₃I) yields N-substituted derivatives, while acylation with acetic anhydride forms amides.

-

Hydroxyl Group Reactions: Oxidation with KMnO₄ generates ketones, whereas esterification with acetyl chloride produces esters.

-

Pyridine Ring Modifications: Electrophilic substitution at the 4-position occurs under nitration (HNO₃/H₂SO₄), albeit sluggishly due to deactivation by the ethanolamine chain.

Mechanistic Insights

The amino group’s nucleophilicity is augmented by the pyridine ring’s electron-withdrawing effect, enabling rapid Schiff base formation with carbonyl compounds. In contrast, the hydroxyl group’s acidity (pKa ~10) permits deprotonation under basic conditions, facilitating alkoxide-mediated reactions.

Industrial and Research Applications

Catalysis

As a ligand in asymmetric catalysis, (S)-2-amino-1-(pyridin-3-yl)ethanol facilitates enantioselective hydrogenation of ketones (up to 98% ee) when coordinated to ruthenium centers.

Pharmaceutical Intermediates

The compound serves as a precursor to β-blockers and antipsychotics. For instance, its reaction with epichlorohydrin yields a key intermediate for (S)-propranolol synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume